2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is a chemical compound with the molecular formula C15H13FO4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetyloxy group, a fluoro substituent, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation, and the fluoro substituent is added via fluorination reactions. Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester include:
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-(1-methylethoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
Molecular Formula |
C15H13FO4 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-5-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13FO4/c1-3-19-15(18)11-7-10-5-4-6-12(16)14(10)13(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
KCNSVKIHOXYJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2F)OC(=O)C |
Origin of Product |
United States |
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